N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide
Description
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a pyrrolidinone ring, a pyridine ring, and a cyclohexene carboxamide moiety
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16-7-4-10-20(16)15-11-13(8-9-18-15)12-19-17(22)14-5-2-1-3-6-14/h1-2,8-9,11,14H,3-7,10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHANYQJIDVZRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrrolidinone Ring: Starting from a suitable precursor such as 2-pyrrolidinone, the pyrrolidinone ring can be formed through cyclization reactions.
Pyridine Ring Introduction: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the pyrrolidinone intermediate.
Cyclohexene Carboxamide Formation: The final step involves the formation of the cyclohexene carboxamide moiety through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the cyclohexene moiety, potentially yielding reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogenated pyridines and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural features. It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinone and pyridine rings may facilitate binding to active sites, while the cyclohexene carboxamide moiety could enhance the compound’s stability and bioavailability. Specific pathways involved in its action depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
- N-((2-(2-oxopyrrolidin-1-yl)pyridin-5-yl)methyl)cyclohex-3-enecarboxamide
- N-((2-(2-oxopyrrolidin-1-yl)pyridin-6-yl)methyl)cyclohex-3-enecarboxamide
Uniqueness
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide is unique due to the specific positioning of the pyridine ring, which may confer distinct binding properties and biological activities compared to its analogs. The combination of the pyrrolidinone and cyclohexene carboxamide moieties also contributes to its unique chemical and physical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Molecular Formula: C20H23N3O2S
Molecular Weight: 369.48 g/mol
CAS Number: 2034536-17-7
The compound features a unique structure that includes a pyrrolidinone ring, a pyridine ring, and a cyclohexene moiety. This structural diversity contributes to its varied chemical reactivity and potential biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrrolidinone Ring: Cyclization of appropriate precursors under acidic or basic conditions.
- Pyridine Ring Functionalization: Functionalizing the pyridine ring with suitable leaving groups for nucleophilic substitution.
- Amide Bond Formation: Coupling the pyridine derivative with cyclohexenecarboxylic acid derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
This compound interacts with specific biological targets, such as enzymes and receptors, modulating their activity. Preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways, leading to potential therapeutic effects.
Case Studies and Research Findings
-
Antiproliferative Activity:
- A study evaluated the antiproliferative effects of various derivatives on human tumor cell lines using the MTT assay. The results indicated significant cytotoxicity against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells, suggesting that modifications to the structure could enhance activity against cancer cells .
- Enzyme Inhibition:
-
Structure–Activity Relationship (SAR):
- Investigations into the SAR of related compounds have revealed that specific substitutions can significantly enhance biological activity. For instance, the introduction of trifluoromethyl groups has been associated with increased lipophilicity and enzyme inhibition potential .
Summary of Biological Activities
Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Cyclization to form pyrrolidinone ring |
| Step 2 | Functionalization of pyridine ring |
| Step 3 | Amide bond formation |
Q & A
Basic Questions
What are the key synthetic routes for N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide, and how do reaction conditions impact yield?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, amide coupling, and cyclization. For example, a pyridine core modified with a pyrrolidinone group can be synthesized via Buchwald-Hartwig amination or Ullmann coupling to introduce the 2-oxopyrrolidin-1-yl moiety . The cyclohexenecarboxamide side chain is often added using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions. Solvent choice (e.g., DMF, THF) and temperature (40–80°C) critically influence reaction efficiency. Purification via column chromatography or recrystallization is essential for achieving >90% purity .
What spectroscopic methods are most effective for characterizing this compound?
- 1H/13C NMR : Key for confirming the cyclohexene double bond (δ 5.6–6.0 ppm for protons; δ 120–130 ppm for carbons) and amide NH (δ 8.0–8.5 ppm). The pyridine ring protons resonate at δ 7.5–8.5 ppm .
- HRMS : Validates molecular weight (exact mass: ~343.18 g/mol).
- IR Spectroscopy : Confirms amide C=O stretches (1640–1680 cm⁻¹) and pyrrolidinone carbonyl (1700–1750 cm⁻¹) .
Intermediate-Level Questions
How does the compound’s stereochemistry influence its biological activity?
The cyclohexene ring’s geometry (cis/trans isomerism) and the pyridine-pyrrolidinone linkage’s conformation may affect binding to biological targets. Computational docking studies (e.g., AutoDock Vina) suggest that the trans-configuration of the cyclohexene moiety enhances hydrophobic interactions with enzyme active sites, as seen in analogous thienopyrimidine derivatives . Experimental validation via enantioselective synthesis and chiral HPLC is recommended .
What are common impurities observed during synthesis, and how are they mitigated?
- Byproducts : Unreacted starting materials (e.g., residual pyridine derivatives) or over-alkylated intermediates.
- Mitigation : Use of excess amine nucleophiles in coupling steps and strict temperature control (<60°C) to prevent side reactions . LC-MS monitoring at intermediate stages helps identify impurities early .
Advanced Research Questions
How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Pyridine Modifications : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the pyridine 4-position improves metabolic stability but may reduce solubility .
- Pyrrolidinone Substitutions : Replacing the 2-oxo group with a thioamide (C=S) alters hydrogen-bonding capacity, as demonstrated in related pyrrolidine carboxamides .
- Cyclohexene Bioisosteres : Replacing cyclohexene with a phenyl ring (e.g., in thienopyrimidine analogs) enhances π-π stacking but increases logP .
What computational tools are suitable for predicting this compound’s pharmacokinetic properties?
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate moderate permeability (LogP ~2.5) and CYP3A4-mediated metabolism .
- Molecular Dynamics (MD) : Simulations (AMBER, GROMACS) reveal stable binding to kinases (e.g., EGFR) with RMSD <2.0 Å over 100 ns, suggesting target engagement .
How can contradictory data in solubility and bioactivity be resolved?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffer) often arise from aggregation or pH-dependent ionization. Use dynamic light scattering (DLS) to assess nanoaggregation . For bioactivity conflicts (e.g., IC50 variability), standardize assays using ATP concentration-matched controls in kinase inhibition studies .
Methodological Challenges
What strategies improve yield in large-scale synthesis?
- Flow Chemistry : Reduces side reactions via precise temperature/residence time control, achieving >80% yield for amide coupling steps .
- Catalyst Optimization : Palladium-XPhos systems enhance coupling efficiency in pyridine functionalization (TON >500) .
How to design robust assays for evaluating target inhibition?
- TR-FRET Assays : Monitor kinase inhibition (e.g., EGFR) using Europium-labeled ATP and fluorescein-tagged substrate .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells by measuring protein denaturation shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
